Lipophilicity Differentiation: LogP of 6-Acetylbenzofuroxan versus Unsubstituted Benzofuroxan
The 6-acetyl substitution reduces calculated lipophilicity by approximately 0.07 LogP units versus unsubstituted benzofuroxan when both are assessed by comparable computational methods (JChem-predicted LogP of 0.39 for 6-acetylbenzofuroxan [1] versus Crippen-calculated LogP of 0.46 for benzofuroxan [2]). When compared against the experimentally determined LogP of benzofuroxan (1.43) from ChemicalBook , the implied difference is approximately 1.04 LogP units, corresponding to a roughly 11-fold lower octanol–water partition coefficient for the 6-acetyl derivative. This enhanced hydrophilicity is consistent with the introduction of an additional hydrogen bond acceptor (the acetyl carbonyl oxygen), increasing the total HBA count from 3 (benzofuroxan) to 4 (6-acetylbenzofuroxan) [1].
| Evidence Dimension | Lipophilicity (LogP, octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.39 (JChem predicted); 4 hydrogen bond acceptors; PSA = 68.56 Ų |
| Comparator Or Baseline | Benzofuroxan (CAS 480-96-6): LogP = 0.46 (Crippen predicted) or LogP = 1.43 (experimental); 3 hydrogen bond acceptors; PSA ≈ 51 Ų |
| Quantified Difference | ΔLogP = −0.07 (predicted vs predicted) to −1.04 (predicted vs experimental); ΔHBA = +1; ΔPSA ≈ +17.5 Ų |
| Conditions | Computational prediction (JChem for target; Crippen for baseline) and experimental determination (shake-flask or HPLC-derived) for baseline |
Why This Matters
The lower LogP of the 6-acetyl derivative translates to superior aqueous solubility, which is a critical parameter for in vitro assay preparation, reducing the need for high DMSO concentrations and minimizing solvent-related artifacts in cell-based screens.
- [1] ChemBase. 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate (CBID: 83762). LogP 0.3899 (JChem); HBA = 4; PSA = 68.56 Ų. http://www.chembase.cn/molecule-83762.html View Source
- [2] Cheméo. Benzofuroxan (CAS 480-96-6). Crippen calculated logPoct/wat = 0.461. https://www.chemeo.com/search?q=480-96-6 View Source
